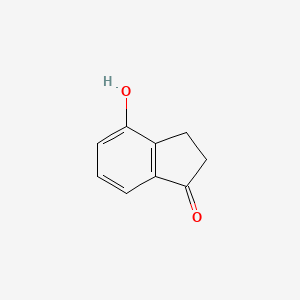

4-Hydroxy-1-indanone

Descripción general

Descripción

4-Hydroxy-1-indanone (4-H1I) is an organic compound belonging to the class of heterocyclic compounds. It is a versatile molecule with a wide range of applications in organic synthesis, drug development, and biochemistry. 4-H1I has been used as a starting material for the synthesis of other compounds, such as indanone derivatives, and as a reagent in organic reactions. It has also been used as a building block in drug discovery and in the development of new therapeutic agents. In addition, 4-H1I has been studied for its potential use as an inhibitor in biochemical and physiological systems.

Aplicaciones Científicas De Investigación

Energetic and Structural Studies

4-Hydroxy-1-indanone's energetic and structural properties have been studied using experimental techniques and computational calculations. The studies focus on enthalpies of combustion and sublimation, and gas-phase standard molar enthalpies of formation, leveraging techniques like static-bomb combustion calorimetry and drop-method Calvet microcalorimetry. These studies are crucial for understanding the thermodynamic stability and molecular structures of compounds like this compound (Silva & Silva, 2020).

Lipid Peroxidation Studies

This compound is also significant in the study of lipid peroxidation products like 4-Hydroxy-2-nonenal (HNE). Research in this area explores the formation of HNE through various oxidative routes and its interactions with redox-sensitive cell signaling proteins. This is important for understanding physiological and disease-related processes (Spickett, 2013).

Molecular and Electronic Structure Analysis

Investigations into the molecular and electronic structure of this compound derivatives reveal insights into their chemical reactivity and properties. Such studies often utilize X-ray analysis, NMR, IR, UV spectroscopy, and computational methods, which are crucial for understanding the chelate structure of these compounds and their specific reactivities (Sigalov, Shainyan, & Sterkhova, 2016).

Biotransformation Studies

This compound is used in biotransformation studies, where its hydroxylation and enzymatic processing are examined. This research is critical for developing alternative routes to chemical synthesis, understanding the enzymatic behavior of compounds, and exploring their potential applications in various fields (Resnick et al., 1994).

Photoreactivity Studies

Research into the photoreactivity of this compound derivatives, like crystalline 1,1,3-triphenyl-3-hydroxy-2-indanone, sheds light on their behavior under electronic excitation. Such studies are significant for understanding the formation of reactive intermediates and the kinetic trapping of products in various states, which has implications in fields like material science and photochemistry (Kuzmanich et al., 2011).

Synthesis Methods

Research has also been conducted on novel methods for synthesizing derivatives of this compound, like 4-Carbonitrile-1-indanone. Such methods often involve multi-step reactions and are crucial for the production of structurally complex compounds, which have diverse applications in pharmaceuticals and material science (Tian-tia, 2015).

Mecanismo De Acción

Target of Action

It is known that 1-indanone derivatives, which include 4-hydroxy-1-indanone, have a broad range of biological activity . They have been used in medicine, agriculture, and natural product synthesis .

Mode of Action

It is known that 1-indanone derivatives interact with their targets to exert their effects . For example, some 1-indanone derivatives have shown strong cytotoxicity against various human cancer cell lines .

Biochemical Pathways

1-indanone derivatives have been found to affect various biochemical pathways, leading to their wide range of biological activities . For instance, some 1-indanone derivatives have been found to inhibit HCV replication .

Result of Action

It is known that 1-indanone derivatives can have potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects .

Safety and Hazards

Direcciones Futuras

Recent advancements in the cyclization of the 1-indanone core have opened up new possibilities for the applications of 4-Hydroxy-1-indanone. New strategies for the synthesis of various carbocyclic as well as heterocyclic skeletons have been demonstrated. Several reactions provide biologically relevant compounds and natural products, such as plecarpenene/plecarpenone, swinhoeisterol A, cephanolides A–D, diptoindonesin G, and atlanticone C .

Análisis Bioquímico

Biochemical Properties

4-Hydroxy-1-indanone plays a significant role in biochemical reactions due to its hydroxyl group, which can participate in hydrogen bonding and other interactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is a substrate for the enzyme indanol dehydrogenase, which catalyzes the oxidation of indanone derivatives . This interaction is crucial for the metabolism and detoxification of indanone compounds in biological systems.

Cellular Effects

This compound has been shown to influence various cellular processes. It exhibits cytotoxic and anticancer activities, making it a potential candidate for cancer treatment . The compound affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, this compound can inhibit the replication of certain viruses, further highlighting its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes and proteins, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases, which are involved in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to air or light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its use in clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth . At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes such as indanol dehydrogenase, which catalyzes its oxidation to form corresponding metabolites . These metabolites can further participate in biochemical reactions, contributing to the compound’s overall biological activity. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for the compound’s biological activity and therapeutic potential.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the compound can be targeted to the mitochondria, where it can exert its effects on cellular metabolism and apoptosis . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Propiedades

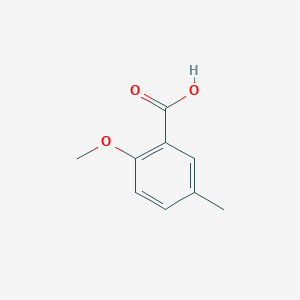

IUPAC Name |

4-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSCMRNFDBWFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343561 | |

| Record name | 4-Hydroxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40731-98-4 | |

| Record name | 4-Hydroxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-hydroxy-1-indanone in the synthesis of 3,4-dihydro-5-[11C]methoxy-1(2H)-isoquinolinone ([11C]MIQO)?

A1: this compound serves as a crucial starting material in the synthesis of [11C]MIQO. The synthesis involves a Schmidt reaction where this compound reacts with sodium azide and trichloroacetic acid to ultimately form the precursor molecule, 3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone. This precursor then undergoes O-[C]methylation using [11C]methyl triflate to produce the final radiolabeled compound, [11C]MIQO [].

Q2: What is the significance of developing [11C]MIQO as a potential tracer?

A2: [11C]MIQO is a potent inhibitor of poly(ADP-ribose) synthetase (PARS) []. The development of this radiolabeled compound is significant because it could potentially allow researchers to image excessive PARS activation using Positron Emission Tomography (PET). This imaging capability could be valuable in understanding the role of PARS in various diseases and conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.